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Compound of Interest

Compound Name: SR-0813

Cat. No.: B10823721

Technical Support Center: SR-0813 Experiments

This technical support center provides troubleshooting guidance and answers to frequently
asked questions for researchers, scientists, and drug development professionals working with
SR-0813, a potent and selective ENL/AF9 YEATS domain inhibitor.

Frequently Asked Questions (FAQSs)

Q1: What is the primary mechanism of action for SR-0813?

SR-0813 is a potent and selective small molecule inhibitor of the ENL/AF9 YEATS domains.[1]

[2] The YEATS domain is a reader of histone acetylation, and by inhibiting its function, SR-0813
disrupts the transcriptional activity of ENL-containing complexes. This leads to the suppression
of key target genes involved in leukemia pathogenesis, such as HOXA9/10, MYB, and MYC.[1]

Q2: We are not observing the expected level of growth inhibition in our cancer cell lines after 72
hours of treatment with SR-0813. Is this normal?

This is a documented observation. Initial experiments with MV4;11 acute myeloid leukemia
(AML) cells showed minimal effects on viability after 72 hours of SR-0813 treatment.[3] It is
suggested that, similar to other epigenetic modifiers like DOTL1L inhibitors, the anti-leukemic
effects of ENL disruption may require a longer duration to manifest. Extending the treatment
period beyond 72 hours may be necessary to observe significant growth inhibition.[3]
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Q3: We are seeing a significant difference in the dose-response to SR-0813 between different
AML cell lines. Why might this be the case?

Differential sensitivity to SR-0813 across various AML cell lines has been reported.[3] For
instance, MV4;11 and MOLM-13 cells show a dose-dependent response, though to varying
extents. In contrast, OCI/AML-2 and HB11;19 cells responded to 1 uM of SR-0813 as
effectively as 10 uM.[3] This variability can be attributed to the specific genetic backgrounds
and dependencies of each cell line on ENL-mediated transcription.

Q4: At higher concentrations, are there potential off-target effects of SR-0813?

Yes, at concentrations of 10 uM, SR-0813 may exhibit off-target activity, notably affecting
SREBP targets.[3][4] However, ENL target genes and ENL-dependent leukemia cell growth are
fully suppressed at 1 uM.[4] Therefore, for studying ENL-specific biology, a concentration of 1
MM is recommended to minimize the risk of off-target effects.[4]

Q5: Is SR-0813 suitable for in vivo studies in mouse models?

SR-0813 demonstrates rapid metabolism by mouse liver microsomes, with a short half-life of
9.3 minutes.[3] This rapid metabolism currently prohibits the extension of findings from in vitro
studies to in vivo models.[3]
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Observed Problem

Potential Cause

Recommended Solution

Minimal or no growth inhibition
in sensitive cell lines after 72

hours.

The anti-proliferative effects of
ENL inhibition can be delayed.

Extend the duration of the SR-
0813 treatment. Time-course
experiments (e.g., 3,5,and 7
days) are recommended to
determine the optimal

endpoint.[3]

Inconsistent results between 1
MM and 10 pM concentrations

in growth assays.

Potential off-target effects at
higher concentrations or
saturation of on-target effects
at1 pM.

For ENL-dependent effects,
use SR-0813 at a
concentration of 1 pM, as this
has been shown to be
sufficient for suppressing ENL
target genes and leukemia
growth.[4] If higher
concentrations are used,
consider potential off-target

effects in data interpretation.

Precipitation of SR-0813 in cell

culture media.

Poor solubility of the

compound.

Ensure the final concentration
of the solvent (e.g., DMSO) is
compatible with your cell line
and does not exceed
recommended levels (typically
<0.1%). Prepare fresh dilutions
from a concentrated stock

solution for each experiment.

High variability in results
between experimental

replicates.

Inconsistent cell seeding
density, variations in reagent
preparation, or cell line

instability.

Standardize cell seeding
protocols. Prepare master
mixes of SR-0813 dilutions to
add to replicate wells.
Regularly perform cell line

authentication.

Experimental Protocols
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Cell Viability Assay

Cell Seeding: Plate leukemia cell lines (e.g., MV4;11, MOLM-13) in 96-well plates at a
density of 5,000-10,000 cells per well in the appropriate growth medium.

Compound Preparation: Prepare a 10 mM stock solution of SR-0813 in DMSO. Serially
dilute the stock solution to achieve final desired concentrations (e.g., 0.1, 1, 10 uM) in the
cell culture medium.

Treatment: Add the diluted SR-0813 or vehicle control (DMSO) to the respective wells.

Incubation: Incubate the plates for the desired duration (e.g., 3, 5, or 7 days) at 37°C in a
humidified incubator with 5% CO2.

Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo®
Luminescent Cell Viability Assay or by direct cell counting with trypan blue exclusion.

Data Analysis: Normalize the viability data to the vehicle-treated control and plot the dose-
response curves.

Gene Expression Analysis by RT-qPCR

Cell Treatment: Treat cells with 1 uM SR-0813 or vehicle control for various time points (e.g.,
3, 6, 24, 72 hours).

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy
Kit, Qiagen).

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription Kkit.

gPCR: Perform quantitative PCR using SYBR Green or TagMan probes for target genes
(HOXA9, MYC, MYB) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

Data Analysis: Calculate the relative gene expression using the AACt method.

Signaling Pathways and Workflows
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Caption: Mechanism of action of SR-0813.
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Experimental Workflow
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Caption: Troubleshooting workflow for SR-0813 experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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